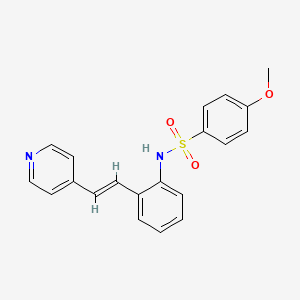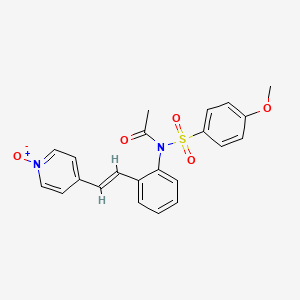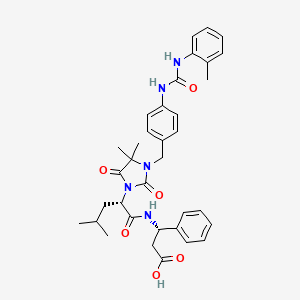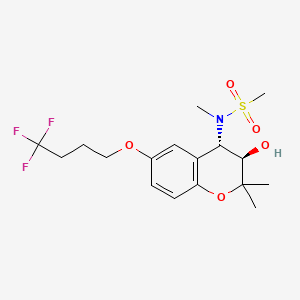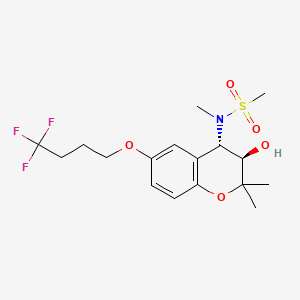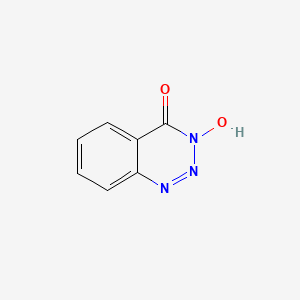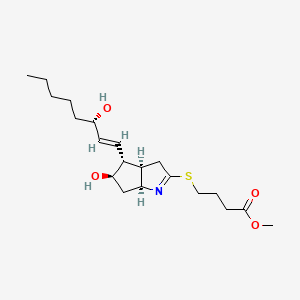
Kendomycin
Übersicht
Beschreibung
Kendomycin is an anticancer macrolide first isolated from Streptomyces violaceoruber . It has potent activity as an endothelin receptor antagonist and anti-osteoporosis agent . It also has strong cytotoxicity against various tumor cell lines .
Synthesis Analysis
This compound has attracted interest as a target of total synthesis due to its potent biological activities . The first total synthesis of this compound was accomplished by Lee and Yuan in 2004 . The total number of syntheses stands at 6 . An enantioselective synthesis of this compound is based on the application of the organosilane-based [4 + 2]-annulation strategy for the assembly of the C1a−C10 fragment .Molecular Structure Analysis
This compound has a unique quinone methide ansa structure . It also possesses a fully substituted tetrahydropyran ring . The structure of a new this compound derivative, this compound E, was elucidated using NMR spectroscopy .Chemical Reactions Analysis
The synthesis of this compound involves a Friedel−Crafts-type ring closure of the acyclic precursor containing tetrahydropyran and benzofuran moieties . This reaction produces the macrocycle as a single stereoisomer in good yield, thus establishing the aryl C-glycosidic linkage of the ansa core .Physical And Chemical Properties Analysis
This compound has a molecular formula of C29H42O6 and a molecular weight of 486.6 g/mol . It appears as a yellow powder . It is soluble in DMSO and methanol .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Kendomycin ist ein neuartiges Polyketid, das eine starke antibakterielle Aktivität gegen sowohl gramnegative als auch grampositive Bakterien zeigt, einschließlich Methicillin-resistenter Staphylococcus aureus (MRSA) . Es hat eine einzigartige Chinonmethid-Ansa-Struktur und verschiedene biologische Eigenschaften .
Bakteriostatische Wirkung
Die antibakterielle Aktivität von this compound ist eher bakteriostatisch als bakterizid . Es hemmt das Wachstum des MRSA-Stammes COL bei einer niedrigen Konzentration .
Auswirkungen auf zentrale Stoffwechselwege
Proteomische Analysen und Gen-Transkriptions-Profile von mit this compound behandelten Zellen zeigen, dass diese Verbindung die Regulation zahlreicher Proteine und Gene beeinflusst, die an zentralen Stoffwechselwegen beteiligt sind, wie z. B. dem Zitronensäurezyklus (TCA-Zyklus) und der Glukoneogenese .
Einfluss auf die Zellwandbiosynthese und Zellteilung
This compound beeinflusst die Zellwandbiosynthese und Zellteilung . Elektronenmikroskopie hat gezeigt, dass this compound die Septumformation während der Zellteilung stark beeinflusst .
Auswirkungen auf die Kapselproduktion
This compound wirkt sich auch auf die Kapselproduktion aus . Dies könnte die Virulenz bestimmter Bakterien möglicherweise beeinflussen.
Rolle bei der zellulären Stressantwort
This compound spielt eine Rolle bei der zellulären Stressantwort . Es beeinflusst die Regulation von Proteinen, die an diesem Prozess beteiligt sind, wie z. B. ClpB, ClpC, ClpP, GroEL, DnaK und GrpE .
Auswirkungen auf oxidativen Stress
This compound beeinflusst die Regulation von Proteinen, die am oxidativen Stress beteiligt sind, wie z. B. AhpC und KatA . Dies könnte das Überleben von Bakterien unter stressigen Bedingungen möglicherweise beeinflussen.
Potenzielle Anwendungen in der Krebsforschung
This compound B–D, produziert von Verrucosispora sp. SCSIO 07399, besitzen eine moderate Tumorzytotoxizität . Dies deutet auf potenzielle Anwendungen von this compound in der Krebsforschung hin.
Wirkmechanismus
Kendomycin is a novel polyketide with a unique quinone methide ansa structure and various biological properties . It exhibits strong antibacterial activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Despite its potential in several therapeutic areas, the mechanism of action of this compound is complex and multifaceted.
Target of Action
This compound primarily targets the bacterial ribosome, specifically the 50S subunit . It inhibits protein synthesis by disrupting the elongation phase of translation . This compound also affects the regulation of numerous proteins and genes involved in central metabolic pathways .
Mode of Action
This compound interacts with its targets in a way that inhibits their function. It binds to the bacterial ribosome and disrupts the elongation phase of translation, leading to the inhibition of bacterial growth . This compound also induces cellular responses indicative of cation stress, comparable to the effects of established iron chelators .
Biochemical Pathways
This compound affects several central metabolic pathways. Proteomic analysis and gene transcription profiling of this compound-treated cells indicate that this compound affects the regulation of proteins and genes involved in the tricarboxylic acid (TCA) cycle (SdhA) and gluconeogenesis (PckA and GapB), cell wall biosynthesis and cell division (FtsA, FtsZ, and MurAA), capsule production (Cap5A and Cap5C), bacterial programmed cell death (LrgA and CidA), the cellular stress response (ClpB, ClpC, ClpP, GroEL, DnaK, and GrpE), and oxidative stress (AhpC and KatA) .
Result of Action
This compound’s action results in a range of molecular and cellular effects. Electron microscopy reveals that this compound strongly affects septum formation during cell division . Most this compound-treated cells display incomplete septa with abnormal morphology . This compound might directly or indirectly affect the cell division machinery, protein stability, and programmed cell death in S. aureus .
Action Environment
It is known that the addition of excess iron and copper attenuates this compound cytotoxicity in bacteria, yeast, and mammalian cells . This suggests that environmental factors such as the presence of certain ions can influence the compound’s action.
Safety and Hazards
Kendomycin is considered toxic . It exhibits cytotoxicity against pathogenic bacteria and fungi as well as a number of cancer cell lines . Safety measures include ensuring adequate ventilation and using personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator .
Zukünftige Richtungen
New kendomycin derivatives have been isolated, and their structures have been elucidated using NMR spectroscopy . The corresponding biosynthetic gene clusters were identified by sequencing the genome of Streptomyces sp. Cl 58-27 and conducting a detailed analysis of secondary metabolism gene clusters using bioinformatic tools . Further studies are needed to obtain deeper insight into the mode of action of this compound .
Biochemische Analyse
Biochemical Properties
Kendomycin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound affects the regulation of numerous proteins and genes involved in central metabolic pathways, such as the tricarboxylic acid (TCA) cycle (SdhA) and gluconeogenesis (PckA and GapB) .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . This compound inhibits the growth of the MRSA strain COL at a low concentration .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has binding interactions with biomolecules, causes enzyme inhibition or activation, and induces changes in gene expression . This compound might directly or indirectly affect the cell division machinery, protein stability, and programmed cell death in S. aureus .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels
Eigenschaften
IUPAC Name |
(1R,9S,10S,12S,14E,16S,19R,20R,21S,22R)-3,9,21-trihydroxy-5,10,12,14,16,20,22-heptamethyl-23,24-dioxatetracyclo[17.3.1.16,9.02,7]tetracosa-2,5,7,14-tetraen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O6/c1-14-8-9-22-18(5)24(30)19(6)28(34-22)23-21-13-29(33,17(4)12-16(3)11-15(2)10-14)35-27(21)20(7)25(31)26(23)32/h10,13-14,16-19,22,24,28,30,32-33H,8-9,11-12H2,1-7H3/b15-10+/t14-,16+,17-,18-,19+,22+,24-,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLDUJXJTQJSEJ-OLXNOMCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(C(C(O2)C3=C(C(=O)C(=C4C3=CC(O4)(C(CC(CC(=C1)C)C)C)O)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C3=C(C(=O)C(=C4C3=C[C@@](O4)([C@H](C[C@@H](C/C(=C1)/C)C)C)O)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901043890 | |
| Record name | Kendomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
183202-73-5 | |
| Record name | Kendomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



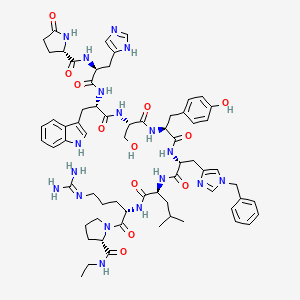
![N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide](/img/structure/B1673309.png)

![10-(3-Chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1673313.png)

